N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
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Overview
Description
N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloropyridinyl group, a sulfonyl group, and a trifluoroethoxy methyl group attached to a benzamide core. Its distinct molecular configuration lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 6-chloropyridin-3-yl sulfonyl chloride: This is achieved by reacting 6-chloropyridine with chlorosulfonic acid under controlled conditions.
Formation of the benzamide derivative: The sulfonyl chloride intermediate is then reacted with 4-[(2,2,2-trifluoroethoxy)methyl]aniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)sulfonyl]-4-methylbenzamide
- N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide
- N-[(6-chloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)benzamide
Uniqueness
N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide stands out due to its trifluoroethoxy methyl group, which imparts unique chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-4-(2,2,2-trifluoroethoxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O4S/c16-13-6-5-12(7-20-13)26(23,24)21-14(22)11-3-1-10(2-4-11)8-25-9-15(17,18)19/h1-7H,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMXHCBYYLUFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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